1-Octadecanamine, hydrochloride

Description

Nomenclature and Chemical Identity in Academic Contexts

In academic and commercial literature, 1-Octadecanamine, hydrochloride is identified by several names, which can sometimes lead to confusion. Its systematic IUPAC name is octadecan-1-aminium chloride. nih.gov However, it is frequently referred to by common synonyms such as stearylamine hydrochloride, octadecylamine (B50001) hydrochloride, and octadecylammonium chloride. nih.govchemicalbook.com The parent amine, 1-octadecanamine, is also widely known as stearylamine. nih.gov

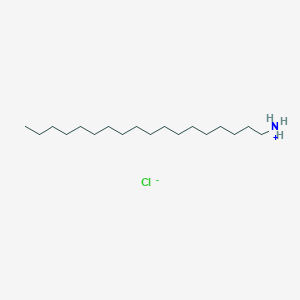

The Chemical Abstracts Service (CAS) has assigned the number 1838-08-0 to this compound, which serves as a unique identifier in databases and publications. chemicalbook.comscbt.comapolloscientific.co.uk The molecular formula for this compound is C18H40ClN, and it has a molecular weight of approximately 305.97 g/mol . chemicalbook.comscbt.com The structure consists of a long, hydrophobic octadecyl tail (CH3(CH2)17-) and a positively charged ammonium (B1175870) head (-NH3+), with a chloride anion (Cl-) to balance the charge. This amphiphilic nature is the primary driver of its chemical behavior and utility in various research fields. ontosight.ai

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1838-08-0 | chemicalbook.comscbt.comapolloscientific.co.uk |

| Molecular Formula | C18H40ClN | chemicalbook.comscbt.com |

| Molecular Weight | 305.97 g/mol | chemicalbook.comscbt.com |

| IUPAC Name | octadecan-1-aminium chloride | nih.gov |

| Common Synonyms | Stearylamine hydrochloride, Octadecylamine hydrochloride, Octadecylammonium chloride | nih.govchemicalbook.com |

Significance in Modern Chemical Science and Engineering

The significance of this compound in contemporary chemical science and engineering is multifaceted, largely stemming from its properties as a cationic surfactant. atamanchemicals.comatamankimya.com This characteristic allows it to adsorb at interfaces, such as air-water or oil-water, and to form organized molecular assemblies like micelles and vesicles in solution. nih.govmdpi.com

In materials science , it plays a crucial role in the synthesis and functionalization of nanomaterials. atamanchemicals.com Researchers utilize it to control the size and shape of metal oxide nanocrystals and to surface-functionalize carbon nanomaterials like graphene oxide and carbon nanotubes. atamanchemicals.com This surface modification is critical for applications such as the development of thin-film nanocomposite nanofilters. atamanchemicals.com

The compound is also central to the fabrication of Langmuir-Blodgett (LB) films . researchgate.net These are highly ordered monomolecular or multimolecular layers transferred from a liquid subphase onto a solid substrate. nih.gov Academic studies have explored the use of this compound to create stable LB films containing enzymes, which are foundational for developing enzymatic field-effect transistor (ENFET) based biosensors. atamanchemicals.comresearchgate.net

Furthermore, in the field of colloid and surface chemistry , it serves as a model compound for studying the behavior of cationic amphiphiles. ebi.ac.uk Its ability to form ion pairs with various molecules is exploited in studies aimed at improving the encapsulation and stability of other compounds within nanoparticle-based systems. atamanchemicals.com

Scope of Academic Research on the Compound

Academic research on this compound is broad and interdisciplinary, touching upon fundamental chemical principles and their application in advanced technologies.

A significant area of investigation involves its use in nanoparticle synthesis and drug delivery . Studies have explored its role as a positive charge-inducing agent in the preparation of solid lipid nanoparticles (SLNs) and other nanocarriers. atamankimya.commdpi.com For instance, research has demonstrated the use of stearylamine in creating cationic lipid nanoparticles for the delivery of siRNA, showcasing its potential in non-viral gene therapy vectors. mdpi.com Other studies have focused on preparing insulin-loaded solid lipid nanoparticles using stearylamine to potentially enhance intestinal absorption. researchgate.net

Another major research focus is on the creation and characterization of thin films and monolayers . The formation of Langmuir films of this compound, often in combination with other molecules like nucleic acids or proteins, is extensively studied to understand intermolecular interactions at interfaces. researchgate.netnih.gov These studies are pertinent to the development of biosensors and other functional surfaces. researchgate.net For example, research has been conducted on mixed Langmuir-Blodgett films of octadecylamine and butyrylcholinesterase for the detection of pesticides. researchgate.net

In organic synthesis , this compound and its parent amine are used as intermediates for producing a variety of other compounds, including quaternary ammonium salts and other surfactants with tailored properties. chemicalbook.com

Properties

IUPAC Name |

octadecylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYJXPUAFDFIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-30-1 (Parent) | |

| Record name | Stearamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1838-08-0 | |

| Record name | Octadecylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Reaction Pathways for 1 Octadecanamine and Its Hydrochloride Salt

Established Industrial Synthesis Routes

Industrial production of 1-octadecanamine is primarily focused on efficiency and scalability, utilizing continuous processes and robust catalytic systems.

The most common industrial method for producing 1-octadecanamine is a two-step process starting from stearic acid. lookchem.comatamanchemicals.com

Step 1: Ammoniation to Octadecanenitrile In the first step, stearic acid is reacted with ammonia (B1221849) at high temperatures. This reaction is typically carried out continuously by feeding stearic acid and ammonia into a liquid phase reaction tower at approximately 350°C. lookchem.comatamanchemicals.com This high-temperature ammoniation process converts the carboxylic acid group into a nitrile group, yielding octadecanenitrile and water as a byproduct. lookchem.comchemicalbook.com

Step 2: Catalytic Hydrogenation to 1-Octadecanamine The resulting octadecanenitrile, after purification via water washing, is then subjected to catalytic hydrogenation. lookchem.comatamanchemicals.com This reduction of the nitrile to a primary amine is performed in an autoclave under high pressure. lookchem.com A common catalyst for this transformation is a nickel-based catalyst. lookchem.comatamanchemicals.com The reaction is typically conducted at a temperature of 130°C and a pressure of about 3.5 MPa. lookchem.comatamanchemicals.com After the hydrogenation is complete, the final 1-octadecanamine product is obtained by removing the catalyst through precipitation. lookchem.comatamanchemicals.com

This industrial process is summarized in the table below, detailing the typical consumption of raw materials per ton of 1-octadecanamine produced.

| Raw Material | Consumption per Ton of 1-Octadecanamine |

|---|---|

| Stearic Acid | 1165 kg |

| Ammonia | 151 kg |

| Hydrogen Gas | 211 m³ |

| Nickel Catalyst | 6 kg |

Laboratory-Scale Synthesis and Purification Techniques

Laboratory-scale syntheses offer alternative routes that may be more suitable for smaller quantities or when starting from different precursors.

A classic laboratory method for preparing 1-octadecanamine involves the reduction of octadecanenitrile. lookchem.com In this procedure, octadecanenitrile and anhydrous ethanol (B145695) are boiled under reflux, and sodium metal is added to the reaction mixture. lookchem.comatamanchemicals.com The sodium metal acts as the reducing agent in this reaction, converting the nitrile to the primary amine.

To isolate the product as its hydrochloride salt, the reaction mixture is then cooled and poured into dilute hydrochloric acid. lookchem.comatamanchemicals.com This results in the precipitation of 1-octadecanamine hydrochloride. lookchem.com The free amine, 1-octadecanamine, can then be generated by treating the hydrochloride salt with a 20% sodium hydroxide (B78521) solution. lookchem.comatamanchemicals.com This method reportedly achieves a yield of 85%. lookchem.comatamanchemicals.com

An alternative synthetic approach involves the reaction of stearyl chloride (1-chlorooctadecane) with ammonia. atamanchemicals.com This method proceeds via a nucleophilic substitution reaction where the amino group from ammonia displaces the chloride ion on the long alkyl chain. The reaction produces 1-octadecanamine along with ammonium (B1175870) chloride as a byproduct. atamanchemicals.com This route offers a direct conversion of an alkyl halide to the corresponding primary amine.

Derivatization Pathways and Advanced Chemical Synthesis

1-Octadecanamine serves as a key building block for the synthesis of more complex molecules, particularly surfactants and cationic compounds. lookchem.comchemicalbook.com

A significant application of 1-octadecanamine is its use as a precursor for octadecyl quaternary ammonium salts. lookchem.comchemicalbook.com As a primary amine, it can be sequentially alkylated to form secondary, tertiary, and finally, quaternary ammonium salts.

The synthesis of these salts often involves the Menschutkin reaction , which is the reaction between a tertiary amine and an alkyl halide to form a quaternary ammonium salt. chemistryscl.com To produce an octadecyl quaternary ammonium salt from 1-octadecanamine, the primary amine must first be converted to a tertiary amine. This can be achieved through reactions such as methylation. atamanchemicals.com

For example, a specific derivative, octadecyl dimethyl benzyl (B1604629) ammonium chloride, is produced through the methylation of 1-octadecanamine to form N,N-dimethyloctadecylamine. atamanchemicals.comchemicalbook.com This tertiary amine is then reacted with benzyl chloride to yield the final quaternary ammonium salt. atamanchemicals.com

The general reaction conditions for synthesizing octadecyl dimethyl benzyl ammonium chloride involve heating the N,N-dimethyloctadecylamine and slowly adding benzyl chloride while maintaining the temperature. The reaction is monitored until completion, indicated by a change in the pH of the solution. organic-chemistry.org

Synthesis of Stearyl Diethanolamine via Ethoxylation

Stearyl diethanolamine is synthesized through the ethoxylation of 1-octadecanamine (stearyl amine). This reaction is a type of alkoxylation, a chemical process where ethylene oxide is added to a substrate. In this case, the primary amine group of 1-octadecanamine reacts with ethylene oxide to form the diethanolamine derivative.

The reaction can be summarized as follows: 1-Octadecanamine is reacted with two equivalents of ethylene oxide. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring and causing it to open. This process is repeated to add two hydroxyethyl groups to the nitrogen atom, resulting in the formation of stearyl diethanolamine. The degree of ethoxylation can be controlled by the stoichiometry of the reactants. This process significantly increases the water solubility of the molecule, making it useful as a surfactant and emulsifier.

Fatty amines like 1-octadecanamine are often produced from fatty acids derived from natural sources such as animal fats. nih.gov These fatty acids are converted to amines through the nitrile process before undergoing ethoxylation. nih.gov

Creation of Specialty Amine Derivatives

1-Octadecanamine serves as a versatile precursor for the synthesis of a variety of specialty amine derivatives, including quaternary ammonium compounds and other functionalized amines.

N-octadecyl-amino ethyl propionate

A plausible synthetic route for N-octadecyl-amino ethyl propionate is the aza-Michael addition of 1-octadecanamine to ethyl acrylate. In this reaction, the primary amine (1-octadecanamine) acts as a nucleophile and adds across the carbon-carbon double bond of the α,β-unsaturated ester (ethyl acrylate). This reaction is an efficient method for forming carbon-nitrogen bonds. The use of a catalyst, such as acidic alumina (B75360), can facilitate this reaction, often under solventless conditions, which aligns with green chemistry principles.

Octadecyl Dimethyl Benzyl Ammonium Chloride

Octadecyl dimethyl benzyl ammonium chloride is a quaternary ammonium salt synthesized from a derivative of 1-octadecanamine. The synthesis typically involves a two-step process:

Methylation of 1-Octadecanamine: 1-Octadecanamine is first converted to N,N-dimethyloctadecylamine.

Quaternization: The resulting tertiary amine, N,N-dimethyloctadecylamine, is then reacted with benzyl chloride. The nitrogen atom of the tertiary amine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion and forming the quaternary ammonium salt.

A typical procedure involves heating N,N-dimethyloctadecylamine and slowly adding benzyl chloride while maintaining the temperature. researchgate.net The reaction is monitored until the desired pH is reached, indicating the completion of the quaternization process. researchgate.net

Sustainable Synthesis Approaches and Green Chemistry Principles

The principles of green chemistry are increasingly being applied to the synthesis of 1-octadecanamine and its derivatives to minimize environmental impact and enhance safety and efficiency. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org

Key green chemistry principles relevant to the synthesis of 1-octadecanamine derivatives include:

Use of Renewable Feedstocks: The synthesis of 1-octadecanamine often starts from stearic acid, which can be sourced from renewable animal and plant fats. nih.gov This reduces reliance on fossil fuels.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. The aza-Michael addition, for example, is an atom-economical reaction as it involves the addition of the amine to the acrylate with no byproducts.

Use of Safer Solvents and Reaction Conditions: Green chemistry encourages the use of non-toxic, biodegradable solvents or, ideally, solvent-free reactions. wikipedia.orgresearchgate.net The synthesis of N-octadecyl-amino ethyl propionate can be performed under solventless conditions using a solid catalyst. researchgate.net

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Catalysts can be used in small amounts and can be recycled, which reduces waste. wikipedia.org For instance, the aza-Michael addition can be facilitated by recyclable heterogeneous catalysts like acidic alumina.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. researchgate.net By optimizing reaction conditions and using atom-economical reactions, the generation of waste can be significantly reduced.

Advanced Materials Science Research Applications of 1 Octadecanamine, Hydrochloride

Surface Functionalization of Nanomaterials

1-Octadecanamine, hydrochloride, primarily through its active form, octadecylamine (B50001) (ODA), serves as a critical surfactant and functionalizing agent in materials science. Its molecular structure, featuring a long 18-carbon aliphatic chain and a terminal amine group, allows it to modify the surface properties of nanomaterials. The long hydrocarbon tail imparts hydrophobicity and facilitates dispersion in non-polar solvents and polymer matrices, while the amine head group provides a reactive site for covalent or non-covalent attachment to nanomaterial surfaces. This dual functionality is leveraged to tailor the interface between nanomaterials and their surrounding environment, which is crucial for developing advanced composite materials.

Carbon Nanomaterials (Graphene Oxide, Carbon Nanotubes)

The exceptional mechanical and electrical properties of carbon nanomaterials like graphene oxide (GO) and carbon nanotubes (CNTs) are often hindered by their poor solubility and tendency to agglomerate. Functionalization with octadecylamine is a key strategy to overcome these challenges. nih.gov The amine group can react with carboxylic acid groups present on the surface of oxidized carbon nanomaterials, forming stable amide bonds. This process not only attaches the long, non-polar octadecyl chains to the surface but also exfoliates the bundled nanotubes or graphene sheets, ensuring a more uniform dispersion within a host material. nih.gov

For instance, both covalent and non-covalent modification of multi-walled carbon nanotubes (MWCNTs) with ODA has been shown to produce uniform dispersions in polyetherimide (PEI) matrices, a high-performance engineering plastic. nih.gov This improved dispersion is fundamental to creating nanocomposites with significantly enhanced properties.

Table 1: Functionalization of Carbon Nanomaterials with Octadecylamine

| Nanomaterial | Functionalization Method | Key Outcome | Application Area | Reference |

| Multi-Walled Carbon Nanotubes (MWCNTs) | Covalent & Non-covalent attachment of ODA | Uniform dispersion in polyetherimide (PEI) matrix | High-performance nanocomposites | nih.gov |

| Single-Walled Carbon Nanotubes (SWCNTs) | Functionalization with ODA | Enables manipulation and formation of organized thin films | Langmuir films, advanced coatings | researchgate.net |

| Graphene Oxide (GO) | Covalent linkage of ODA | Improved dispersion in polymer matrices | Polymer reinforcement, composites |

Thin-film nanocomposite (TFN) membranes represent the next generation of filtration technology, offering improved permeability and selectivity. The incorporation of functionalized nanomaterials into the thin polymer selective layer is a critical area of research. Amine-functionalized nanomaterials, including CNTs, are incorporated into the active layer of these membranes to enhance performance. semanticscholar.orgmdpi.com

The functionalization of CNTs with octadecylamine makes them more compatible with the polymer matrix of the membrane's active layer. researchgate.net Studies on Langmuir films have shown that ODA-functionalized CNTs can be organized into stable, less agglomerated thin films at the water-air interface. researchgate.net This ability to form well-structured layers is crucial in the layer-by-layer fabrication of TFN membranes. By creating nano-channels for water transport and modifying surface properties like hydrophilicity and charge, the incorporation of ODA-functionalized CNTs can lead to membranes with higher water flux and improved resistance to fouling by organic matter. mdpi.comnih.gov

Carbon fiber microelectrodes (CFMEs) are vital tools for sensitive electrochemical detection, particularly in neurobiology for monitoring neurotransmitters. nih.gov The performance of these microelectrodes can be significantly enhanced by modifying their surface to increase sensitivity and selectivity. A common strategy is the addition of a layer of carbon nanotubes. nih.govnih.gov

The integration of ODA-functionalized CNTs onto the CFME surface is a promising approach. The functionalized nanotubes can be uniformly dispersed and attached to the carbon fiber, increasing the electroactive surface area and introducing specific functionalities. capes.gov.br The long alkyl chains of ODA can alter the local environment at the electrode surface, potentially enhancing the detection of specific analytes. This modification can improve the signal-to-noise ratio and provide a more robust and sensitive sensor compared to unmodified CFMEs. nih.govrsc.org

Nitrogen-doping is a key method for tailoring the electronic properties and surface chemistry of carbon nanotubes, making them highly effective for applications in catalysis and energy storage. nih.gov One effective synthesis method is the pyrolysis of nitrogen-containing organic compounds in a chemical vapor deposition (CVD) process. researchgate.netresearchgate.netnih.gov In this approach, a single precursor molecule provides both the carbon for the nanotube framework and the nitrogen atoms for doping.

1-Octadecanamine (C₁₈H₃₉N), with its long carbon backbone and terminal amine group, is a suitable candidate to act as such a dual-source precursor. During high-temperature pyrolysis, the molecule decomposes, with the carbon atoms assembling into the hexagonal lattice of the nanotubes while the nitrogen atoms are incorporated into the structure, often creating pyridinic-N or graphitic-N sites. nih.govresearchgate.net These nitrogen sites are known to be the active centers for reactions like the oxygen reduction reaction (ORR), which is crucial for fuel cell technology. researchgate.net The use of precursors like octadecylamine offers a straightforward method to produce large quantities of N-doped CNTs with tailored properties.

Metal Oxide Nanocrystal Preparation with Controlled Morphology

The synthesis of metal oxide nanocrystals with precisely controlled size and shape is essential for unlocking their unique properties for applications in catalysis, electronics, and magnetism. Octadecylamine has been identified as a highly effective medium for such syntheses. usq.edu.au It can act as a high-boiling-point solvent, a reducing agent, and, most importantly, a surface-capping ligand that directs crystal growth. usq.edu.au

In a typical synthesis, metal precursors are decomposed at high temperatures in ODA. The ODA molecules coordinate to the surface of the newly formed nanocrystal nuclei. By selectively adsorbing to different crystal facets, the ODA molecules can slow or inhibit growth in certain directions, thereby promoting anisotropic growth to form shapes like rods, cubes, or plates. nih.gov This method has been successfully used to prepare a wide variety of nanocrystals, including metals, mixed metal oxides, and heterostructured nanomaterials. usq.edu.au The ability of the ODA system to produce monodisperse nanocrystals with controlled morphology makes it a versatile and powerful tool in materials chemistry. nih.gov

Table 2: Role of Octadecylamine in Nanocrystal Synthesis

| Nanocrystal Type | Role of Octadecylamine (ODA) | Controlled Parameter | Reference |

| Metals, Metal Oxides, Alloys | Solvent, Capping Agent, Reducing Agent | Composition, Shape, Size | usq.edu.au |

| Gd₂O₃ Nanoplates | Surfactant (with other agents) | Morphology (Plates) | nih.gov |

| Various Metal Oxides | Capping Ligand | Shape, Size | nih.gov |

Hydrophobicity Induction in Nanodiamond Powders

Nanodiamonds (NDs) possess remarkable mechanical and thermal properties, but their hydrophilic surface, typically terminated with hydroxyl and carboxyl groups, causes them to agglomerate and limits their dispersion in non-polar media like oils or many polymers. researchgate.netnih.gov To overcome this, the surface of NDs can be functionalized to become hydrophobic.

Covalently linking octadecylamine to the surface of nanodiamonds is a highly effective method for this purpose. researchgate.net The amine group of ODA reacts with the carboxylic acid groups on the ND surface to form stable amide linkages. This process blankets the nanodiamond core with the long, hydrophobic alkyl chains of ODA. researchgate.netresearchgate.net The result is a transformed material that is readily dispersible in non-polar solvents, forming stable colloidal solutions. nih.govresearchgate.net This hydrophobization is critical for applications such as additives in lubricants, anti-wear coatings, and for creating uniformly dispersed nanodiamond-polymer nanocomposites with enhanced mechanical and thermal properties. researchgate.net

Modification of Graphite (B72142) and Fullerene Surfaces

The functionalization of graphitic surfaces with this compound and its free amine form, octadecylamine (ODA), is a significant area of research aimed at tailoring surface properties for specific applications. The long alkyl chain of ODA is key to altering the surface energy of materials like graphite and its derivatives, such as graphene oxide (GO).

In one facile method, ODA is chemically grafted onto GO sheets through a nucleophilic substitution reaction, where the amine groups of ODA react with the epoxy groups present on the GO surface. nih.gov This process transforms the typically hydrophilic GO into a highly hydrophobic material. Research has demonstrated that films made from these ODA-functionalized GO sheets can exhibit superhydrophobicity, with measured water contact angles as high as 163.2° and low contact angle hysteresis. nih.gov This modification is being explored for creating low-cost, large-scale superhydrophobic coatings and for the surface modification of GO-based papers and composites. nih.gov

Beyond creating water-repellent surfaces, ODA-modified graphite is used as a substrate for directing the assembly of biomolecules. For instance, the evolution of single-stranded DNA (ssDNA) assembly on ODA-modified highly oriented pyrolytic graphite (HOPG) surfaces has been studied. nih.gov The ODA layer alters the graphite-DNA interaction, and subsequent treatments like heating and sonication can induce dramatic morphological changes in the DNA, from ordered structures to random aggregates and then to three-dimensional networks. nih.gov This controlled deposition of DNA on graphitic substrates opens new avenues for designing novel nanomaterials and enhancing the sensitivity of DNA biosensors. nih.gov

Furthermore, ODA-grafted GO has been shown to be an effective agent for improving the dispersion of other carbon nanomaterials, like carbon nanotubes (CNTs), within polymer matrices. mdpi.com The strong interaction between the ODA on the GO and the CNTs helps to prevent the CNTs from agglomerating, which is a common challenge in creating nanocomposites. mdpi.com

Table 1: Research Findings on Graphite Surface Modification with Octadecylamine (ODA)

| Modified Material | Modification Method | Key Finding | Potential Application | Reference |

| Graphite Oxide (GO) | Nucleophilic substitution with ODA | Creation of superhydrophobic film (Contact Angle: 163.2°) | Low-cost superhydrophobic coatings, modified GO paper | nih.gov |

| Highly Oriented Pyrolytic Graphite (HOPG) | ODA coating | Controlled assembly and rearrangement of ssDNA | DNA biosensors, novel nanomaterials | nih.gov |

| Graphene Oxide (GO) | ODA grafting | Assistant for dispersing Carbon Nanotubes (CNTs) in polymer composites | Advanced nanocomposites with enhanced mechanical and electrical properties | mdpi.com |

| Graphene Nanosheets | Covalent grafting of ODA | Coated polyester (B1180765) fabrics achieve high hydrophobicity (Contact Angle: 148°) | Water-repellent textiles | rsc.org |

Thin Films and Coatings Development

The film-forming capabilities of this compound are central to its application in developing specialized thin films and coatings for electronics, industrial systems, and protective surfaces.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. In organic electronics, SAMs are gaining importance as a low-cost and reliable method to modify surfaces and interfaces within devices like transistors and sensors. rsc.org Molecules like 1-Octadecanamine are ideal for this purpose due to their amphiphilic nature, allowing them to form a well-ordered, rigid, and densely packed monolayer. researchgate.net

Research has shown that SAMs of octadecylamine can be formed on various substrates, such as mica, to create well-defined interfaces. researchgate.netacs.org These monolayers can modify the electronic properties of the substrate surface. For example, grafting a SAM onto a semiconductor or metal electrode can alter the work function and reduce the energy barrier for charge injection, thereby improving device efficiency. szfki.hu The organized dipoles of the molecules in the SAM create an electrical double layer that shifts the electrochemical potential of the charge carriers. szfki.hu

Spectroscopic studies using ATR-FTIR and XPS have provided detailed insights into the structure of ODA SAMs, revealing that the alkyl chains are often in a tilted configuration. researchgate.netacs.org These studies also confirmed the presence of protonated amino groups (-NH₃⁺), indicating an acid-base reaction with surface water or atmospheric CO₂. researchgate.netacs.org This ability to tailor the electronic and morphological properties of interfaces is crucial for the development of advanced organic electronic devices, including highly sensitive biosensors. rsc.org

Table 2: Applications of Octadecylamine SAMs in Organic Electronics Research

| Substrate | SAM Function | Observed Effect | Reference |

| Indium Tin Oxide (ITO) Electrode | Interface modification | Improved charge injection into organic semiconductors | szfki.hu |

| Mica | Model surface for structural studies | Formation of rigid, well-ordered, tilted molecular packing | researchgate.netacs.org |

| Organic Semiconductors | Surface functionalization | Dramatic increase in surface conductivity | arxiv.org |

In industrial water-steam systems, such as those in power plants, film-forming substances (FFS) are used to protect metal surfaces from corrosion. researchgate.net Octadecylamine (ODA) is a common film-forming amine used for this purpose. researchgate.net However, its presence can impact other components of the system, particularly the ion-exchange resins used for water purification and condensate polishing. fabad.org.trbanglajol.infojocpr.com

Research investigating the effects of ODA on ion-exchange resins has shown that it can significantly reduce their performance. rsc.org Studies on representative cation-exchange and anion-exchange resins revealed that the ion-exchange capacity of the cation-exchange resin dropped dramatically after exposure to ODA. rsc.org The anion-exchange resin experienced a slight drop in capacity. rsc.org This fouling is attributed to the formation of a hydrophobic ODA film on the resin beads, which blocks the ion-exchange sites. rsc.orgresearchgate.net

The mass transfer coefficient (MTC) of the cation-exchange resin, a measure of the rate of ion exchange, was also affected. The MTC did not drop significantly upon initial ODA exposure but decreased after the resin was regenerated, likely due to the protonation of the ODA during the regeneration process, which strengthens its adhesion to the resin. rsc.org

Table 3: Impact of Octadecylamine (ODA) on Ion Exchange Resin Performance

| Resin Type | Parameter | Effect of ODA Exposure | Reference |

| Cation-Exchange Resin | Ion-Exchange Capacity | Dramatic decrease | rsc.org |

| Anion-Exchange Resin | Ion-Exchange Capacity | Slight decrease | rsc.org |

| Cation-Exchange Resin | Mass Transfer Coefficient (MTC) | Significant drop after regeneration | rsc.org |

The accumulation of ice poses significant risks to infrastructure, transportation, and energy systems. nih.govmdpi.com A major area of research is the development of passive anti-icing surfaces, which prevent or delay ice formation and reduce ice adhesion without continuous energy input. nih.gov Superhydrophobic surfaces, which exhibit extreme water repellency, are a promising platform for creating anti-icing coatings. technologylawsource.comresearchgate.net

The connection to this compound lies in its demonstrated ability to create superhydrophobic surfaces. As detailed in section 3.1.4, functionalizing graphite oxide with octadecylamine (ODA) can produce films with water contact angles exceeding 160°. nih.gov This level of water repellency is a key characteristic sought in anti-icing research. technologylawsource.com

The principle behind using superhydrophobic surfaces for anti-icing is that they can minimize the contact area and contact time of incoming supercooled water droplets, causing them to roll or bounce off before they have a chance to freeze. technologylawsource.com Furthermore, the layer of trapped air within the rough texture of a superhydrophobic surface acts as a thermal barrier, slowing heat transfer from the water to the cold surface. mdpi.com While research may not always explicitly name this compound in final anti-icing formulations, its role as a functional molecule to impart superhydrophobicity to various materials makes it a relevant compound in the foundational research for this application. nih.govrsc.org

Polymer Chemistry and Composite Materials

Plastics such as polypropylene (B1209903) (PP), polystyrene (PS), and acrylonitrile-butadiene-styrene (ABS) resin are excellent electrical insulators. specialchem.com This property, however, makes them prone to the buildup of static electricity on their surfaces, which can attract dust, cause processing problems, and lead to electrostatic discharge (ESD). atamanchemicals.comkao.com To mitigate these issues, antistatic agents are incorporated into the polymer matrix. specialchem.comnih.gov

1-Octadecanamine is recognized as an effective internal antistatic agent for these polymers. atamanchemicals.com It functions as a migratory additive; when blended into the resin, the octadecylamine molecules gradually migrate to the surface of the plastic part. kao.com There, the hydrophilic amine headgroup interacts with atmospheric moisture to form a microscopic, conductive layer that dissipates static charges. specialchem.com The long, hydrophobic alkyl tail ensures compatibility with the polymer matrix during processing. europlas.com.vn

Research has demonstrated the effectiveness of octadecylamine and its derivatives in reducing the surface resistivity of polymers. For example, a study using a related compound, octadecyl methyl dihydroxyethyl ammonium (B1175870) bromide (OMDAB), in polypropylene showed that adding just 0.3% by mass of the agent could decrease the surface resistivity to 1.05 × 10¹¹ Ω after seven days. researchgate.net This indicates a good and durable antistatic effect. The performance of such agents is often dependent on relative humidity, with surface resistivity decreasing as humidity increases. researchgate.net While highly effective, the concentration of these additives must be optimized, as excessive amounts can sometimes affect the surface properties or printability of the final product. europlas.com.vn

Table 4: Antistatic Performance of Amine-Based Agents in Polymer Matrices

| Polymer Matrix | Antistatic Agent | Loading (%) | Surface Resistivity (Ω) | Key Observation | Reference |

| Polypropylene (PP) | Octadecyl methyl dihydroxyethyl ammonium bromide (OMDAB) | 0.3 | 1.05 × 10¹¹ | Good antistatic durability and launderability | researchgate.net |

| Polypropylene (PP) | Ethoxylated Alkylamines | - | - | Widely used, effective even at low humidity | europlas.com.vn |

| Polystyrene (PS) | Octadecylamine | - | - | Listed as a suitable non-ionic antistatic agent | atamanchemicals.com |

| ABS Resin | Octadecylamine | - | - | Listed as a suitable non-ionic antistatic agent | atamanchemicals.com |

| Transparent ABS | Permanent Antistatic Polymer | 20 | ~10⁸ | Maintains transparency while providing ESD protection | inchr-esd.com |

Additive in Polymer Formulations for Property Modification

This compound, and its free amine form, octadecylamine, serve as versatile additives in polymer formulations, primarily to modify the physical and chemical properties of the final material. Their utility stems from the molecule's amphiphilic nature, possessing a long, hydrophobic hydrocarbon tail and a hydrophilic amine head group. This structure allows it to act as a surfactant, compatibilizer, and surface modifier within a polymer matrix.

One significant application is its use as a surface modifier for inorganic fillers used in polymer nanocomposites. Research has demonstrated that treating fillers like montmorillonite (B579905) (MMT) clay with octadecylamine enhances their compatibility with polymer matrices, leading to improved material properties. In a study involving Polyamide 6 (PA6) nanocomposites, MMT clay was organically modified using octadecylamine reacted with hydrochloric acid. researchgate.net This modification transformed the hydrophilic clay into an organophilic material (OMMT), facilitating its dispersion within the PA6 matrix. researchgate.net The incorporation of this OMMT resulted in significant enhancements to the polymer's thermal and mechanical characteristics. researchgate.net

Thermogravimetric analysis (TGA) showed that the thermal stability of the PA6 nanocomposite with 3% OMMT improved by 22% compared to virgin PA6. researchgate.net Furthermore, dynamic mechanical analysis (DMA) revealed notable improvements in viscoelastic properties. The storage modulus, which indicates the material's stiffness, increased with higher concentrations of OMMT. researchgate.net These improvements are attributed to the strong interfacial adhesion between the polymer and the octadecylamine-modified clay, which restricts the thermal motion of polymer chains and enhances crystallinity. researchgate.netresearchgate.net

Beyond nanocomposites, 1-octadecanamine and its derivatives are utilized as antistatic agents in polymers such as polypropylene, polystyrene, and acrylonitrile-butadiene-styrene (ABS) resins. google.comeuroplas.com.vn As migratory additives, they move to the polymer surface, where the hydrophilic amine group attracts atmospheric moisture. europlas.com.vnampacet.com This creates a conductive layer that dissipates static electrical charges, preventing dust attraction and potential electrostatic discharge hazards. ampacet.comhunan-chem.com

Table 1: Effect of Octadecylamine-Modified Montmorillonite (OMMT) on Polyamide 6 (PA6) Properties researchgate.net

| Property | Virgin PA6 | PA6 + 1% OMMT | PA6 + 3% OMMT | PA6 + 5% OMMT | PA6 + 7% OMMT |

| Thermal Stability Improvement | Baseline | - | +22% | - | - |

| Viscoelastic Property Improvement | Baseline | +13% | +17% | +23% | +26% |

| Crystallinity (%) | 53% | 52.5% | 77.7% | 58.4% | 78.6% |

Emerging Materials Research Areas

Thermoelectric Materials Development

The application of this compound in the development of thermoelectric materials is an emerging area of interest, though extensive published research is not yet widespread. Its potential lies in its established ability to modify surfaces and influence the thermal properties of composite materials. Thermoelectric devices, which convert heat energy into electrical energy, rely on materials with a high figure of merit (ZT), requiring high electrical conductivity and low thermal conductivity.

The prospective role for this compound is as a modifying agent for nanoscale components within thermoelectric composites. For instance, its use in functionalizing carbon nanomaterials like graphite is known. hunan-chem.com By modifying the surface of fillers (e.g., graphene, carbon nanotubes) before their incorporation into a thermoelectric matrix, it could help tailor the interface between the filler and the matrix. This interfacial engineering is critical for scattering phonons (heat carriers) more effectively than electrons, thereby reducing thermal conductivity without significantly compromising electrical conductivity.

While direct experimental demonstration in a thermoelectric system is a subject for future research, the principle is based on its proven performance in other nanocomposites where it enhances dispersion and modifies interfacial properties, which are key challenges in the fabrication of high-performance thermoelectric materials. researchgate.net

Electrode Surface Modification in Electrochemical Systems

In the field of electrochemistry, this compound has been successfully used to modify the surface of electrodes, thereby enhancing their performance and selectivity in electrochemical systems. A notable application is the incorporation of octadecylamine into carbon paste electrodes (CPEs) for use in electrochemical sensors. acs.org

Research has shown that creating an octadecylamine-modified carbon paste electrode (OA-CPE) can effectively eliminate interference from common electroactive species found in biological and chemical samples, such as ascorbic acid, uric acid, and dopamine. acs.org The long, hydrophobic alkyl chain of the octadecylamine creates a barrier on the electrode surface that repels these interfering analytes while allowing specific target molecules to reach the electrode surface and react. acs.org

In one study, an OA-CPE was developed for the selective detection of hexacyanoferrate. The modification rendered the electrode highly selective, as the signals from ascorbic acid and other interferents were completely suppressed. acs.org The mechanism relies on the octadecylamine forming a dense, fatty-like layer over the graphite particles in the paste, which restricts the diffusion of unwanted hydrophilic and hydrophobic molecules to the electrode surface. acs.org This permselective property is crucial for developing robust and reliable electrochemical sensors and biosensors. The degree of selectivity can be fine-tuned by adjusting the concentration of octadecylamine within the carbon paste matrix. acs.org

Table 2: Performance of Octadecylamine-Modified Carbon Paste Electrode (OA-CPE) acs.org

| Analyte | Response at Unmodified CPE | Response at OA-CPE (15% Octadecylamine) | Outcome of Modification |

| Hexacyanoferrate(II) | Clear voltammetric signal | Clear and well-defined signal | High selectivity maintained |

| Ascorbic Acid | Significant interference signal | Signal completely eliminated | Interference suppressed |

| Uric Acid | Significant interference signal | Signal completely eliminated | Interference suppressed |

| Dopamine | Significant interference signal | Signal completely eliminated | Interference suppressed |

Colloid and Interface Science: Mechanistic Studies and Applications of 1 Octadecanamine, Hydrochloride

Surfactant and Emulsifier Behavior

1-Octadecanamine, hydrochloride is an amphiphilic molecule, possessing a long, hydrophobic 18-carbon alkyl chain (the octadecyl group) and a hydrophilic primary amine hydrochloride head group. ontosight.ai This dual nature dictates its behavior at interfaces, where it functions as a potent surfactant and emulsifier. atamanchemicals.com In aqueous solutions, the hydrochloride salt dissociates, yielding a positively charged ammonium (B1175870) cation (octadecylammonium) and a chloride anion. This cationic nature is central to its functionality.

The emulsifying action of this compound can be understood through several classical theories of emulsification.

Surface Tension Theory: This theory posits that emulsifying agents work by lowering the interfacial tension between two immiscible liquids, such as oil and water. cutm.ac.in The spontaneous tendency of a system to minimize its surface free energy drives the coalescence of dispersed droplets. By adsorbing at the oil-water interface, this compound molecules reduce this tension, thereby lowering the energy required to create and maintain the small droplets characteristic of an emulsion. cutm.ac.inrsc.org

Oriented Wedge Theory: This model provides a geometric explanation for emulsion type (oil-in-water or water-in-oil). cutm.ac.infirp-ula.org It suggests that the surfactant molecules orient themselves at the interface according to the relative sizes of their hydrophilic and hydrophobic portions. For this compound in an oil-water system, the positively charged, highly hydrated ammonium head group is significantly larger than the linear hydrocarbon tail. This steric difference forces the interfacial film to curve with the hydrophilic groups on the outer, more extensive surface, thus favoring the formation of oil-in-water (O/W) emulsions. firp-ula.org

Interfacial Film Theory: This theory views the emulsifier as forming a physical barrier or film at the interface that prevents droplet coalescence. cutm.ac.in this compound molecules align at the oil-water boundary, with their hydrophobic tails penetrating the oil phase and their hydrophilic cationic heads residing in the aqueous phase. The charged nature of the head groups results in electrostatic repulsion between adjacent droplets, creating a stable interfacial film that acts as a barrier to prevent them from merging. cutm.ac.in

The primary mechanism by which this compound reduces interfacial tension is through its adsorption and orientation at the oil-water interface. The long C18 hydrocarbon tail has a strong affinity for the nonpolar oil phase, while the ionic -NH3+Cl- group is attracted to the polar water phase. This alignment disrupts the cohesive forces between water molecules and between oil molecules at the boundary, effectively lowering the interfacial energy. rsc.org

Emulsion stabilization is achieved through a combination of effects:

Electrostatic Repulsion: Once adsorbed, the protonated amine groups create a positive surface charge on the oil droplets. This leads to a repulsive electrostatic force between the droplets, preventing them from approaching one another closely enough to coalesce. researchgate.net

Steric Hindrance: The layer of adsorbed surfactant molecules forms a protective barrier. The long alkyl chains can also provide a steric hindrance effect, further contributing to the stability of the emulsion.

Reduction of Interfacial Tension: As described, the lowered interfacial tension makes the system less thermodynamically driven towards coalescence, rendering the emulsion kinetically stable for an extended period. researchgate.netchemijournal.com

A study on octadecylamine (B50001) (ODA) Langmuir monolayers demonstrated that at low pH (e.g., pH 2.5), where the amine group is protonated (similar to the hydrochloride salt), a stable monolayer forms. The presence of counter-ions like Cl- is crucial as they adsorb to the protonated amine groups, partially neutralizing the charge and allowing for a stable film to be recovered. nih.gov

Emulsion polymerization is a widely used industrial process for producing polymer latexes. researchgate.net It involves polymerizing monomers within a stable emulsion. Cationic surfactants like this compound can be employed as stabilizers in these systems. atamanchemicals.com

In a typical emulsion polymerization setup, the surfactant serves to emulsify the monomer in the continuous phase (usually water). researchgate.net The process begins with the formation of monomer-swollen surfactant micelles. Polymerization is initiated in the aqueous phase, and the growing polymer chains enter the micelles, which then transform into polymer particles. This compound plays a critical role by:

Stabilizing Monomer Droplets and Polymer Particles: It forms a protective layer around the monomer droplets and, more importantly, the nascent and growing polymer particles. atamanchemicals.com

Controlling Particle Nucleation and Size: The concentration of the surfactant influences the number and size of the initial micelles, which in turn affects the particle nucleation mechanism and the final particle size distribution of the latex. dntb.gov.ua The electrostatic repulsion imparted by the cationic head groups prevents the particles from agglomerating, ensuring the colloidal stability of the final latex product.

Due to its surfactant properties, this compound is used in the formulation of various coatings and adhesives. ontosight.aiatamanchemicals.com In waterborne formulations, it acts as an emulsifier to disperse polymers, resins, and other components that are not soluble in water. The stability it imparts to these emulsions is critical for the final product's performance, ensuring:

Homogeneity and Shelf-life: A stable emulsion prevents the separation of components during storage.

Uniform Film Formation: During application and drying, the uniform distribution of binder and pigment particles is essential for creating a consistent and defect-free coating or adhesive layer.

Adhesion: In some applications, the cationic nature of the surfactant can promote adhesion to negatively charged substrates, such as wood, paper, or certain minerals.

Adsorption Phenomena and Mechanisms

The tendency of this compound to adsorb onto surfaces is fundamental to its applications, from corrosion inhibition to mineral flotation. The mechanism of adsorption is highly dependent on the nature of the surface (the adsorbent) and the surrounding medium.

Adsorption on Metal Surfaces: The adsorption of octadecylamine onto metal surfaces, particularly carbon steel, has been studied extensively, often in the context of corrosion inhibition. koreascience.kr The primary amine group has a strong affinity for metal surfaces. koreascience.kr In aqueous solutions, the adsorption mechanism is complex. Studies on carbon steel in anaerobic alkaline solutions show that octadecylamine forms a multi-layer film. koreascience.krresearchgate.net

The adsorption process involves:

Physisorption: The initial interaction is often described as physisorption, involving weak electrostatic forces (van der Waals forces) between the long alkyl chain and the surface, and interactions between the charged amino group and the metal. xml-journal.netohio.edu

Multi-layer Formation: As the concentration of octadecylamine increases, the number of adsorbed layers grows. The first layer is primarily driven by van der Waals forces, while subsequent layers are dominated by electrostatic forces between the molecules. xml-journal.net The hydrophobic alkyl chains orient away from the surface, creating a barrier that repels water.

Research has quantified the thickness of these adsorbed films as a function of the amine's concentration, as shown in the table below.

| Octadecylamine Concentration (mg/L) | Measured Film Thickness (nm) |

|---|---|

| 1 | 17 |

| 5 | 18 |

| 10 | 23 |

| 20 | 32 |

| 50 | 44 |

Adsorption on Clay-based Materials: this compound also adsorbs effectively onto the surfaces of various minerals and clays (B1170129), an interaction exploited in processes like froth flotation. Clay minerals typically have negatively charged surfaces, especially at neutral to alkaline pH, making them ideal substrates for cationic surfactants. mdpi.com

The adsorption mechanism is primarily driven by electrostatic attraction between the positively charged octadecylammonium ions and the negative sites on the clay mineral lattice. Studies on the adsorption of dodecylamine (B51217) (a C12 analogue) on kaolinite (B1170537) showed that the amine's cationic head group strongly interacts with the negatively charged surface. mdpi.com Research on the adsorption of octadecylamine hydrochloride (ODA) on potassium chloride (KCl) crystals found that the process is well-described by the Langmuir isotherm model . researchgate.net This model assumes monolayer adsorption onto a surface with a finite number of identical sites. mdpi.comiosrjournals.org The adsorption of other organic cations on various clays has also been shown to fit the Langmuir or Freundlich isotherm models . mdpi.comresearchgate.net The Freundlich model describes adsorption on heterogeneous surfaces. iosrjournals.org

The adsorption of ODA on mineral surfaces is a key principle in flotation, where it selectively renders a target mineral hydrophobic, allowing it to attach to air bubbles and be separated. For instance, density functional theory (DFT) calculations showed that the adsorption energy of the ODA cation on KCl surfaces is significantly more favorable than on NaCl surfaces, explaining its selectivity as a collector in potash flotation. iaea.org Similarly, simulations on muscovite, a type of mica clay, showed that ODA preferentially adsorbs on the (131) crystal plane over the (002) plane, guiding strategies to improve flotation efficiency. mdpi.com

| Adsorbate | Adsorbent | Applicable Isotherm Model(s) | Key Finding | Reference |

|---|---|---|---|---|

| Octadecylamine Hydrochloride | KCl Crystal | Langmuir | Adsorption is a monolayer process on a homogeneous surface. | researchgate.net |

| Dodecylamine | Kaolinite | Langmuir | Adsorption strength is high due to electrostatic interaction. | mdpi.com |

| Tetracycline Hydrochloride | Kaolinite | Langmuir & Freundlich | Model fit is pH-dependent, indicating complex interactions. | mdpi.com |

| Octadecylamine (on nanobentonite) | Nanoorganoclay | Freundlich | Adsorption capacity is high, fitting a heterogeneous surface model. | researchgate.net |

Adsorption on Solid-Liquid Interfaces (e.g., Metal Surfaces, Clay-based materials)

Electrostatic Interactions

As a cationic surfactant, this compound in aqueous solutions dissociates into the positively charged octadecylammonium ion (C₁₈H₃₇NH₃⁺) and a chloride ion. This positive charge is the primary driver for its adsorption onto negatively charged surfaces through electrostatic attraction. yale.edunih.gov In colloidal systems, many particles possess a negative surface charge, leading to electrostatic repulsion and stability of the dispersion. tudelft.nl The introduction of the positively charged octadecylammonium ions neutralizes this surface charge, reducing the electrostatic repulsion between particles and promoting aggregation. yale.edutudelft.nl This interaction is fundamental to its application in processes like flocculation and mineral flotation. The strength of this interaction can be influenced by the ionic strength of the solution; however, at very low ionic strengths, long-range, unscreened Coulombic forces can dominate the interactions between charged particles. yale.eduaps.org

Hydrogen Bonding and Van der Waals Forces

Beyond electrostatic attraction, hydrogen bonding and van der Waals forces play a significant role in the adsorption of this compound. The amine group of the molecule can act as a hydrogen bond donor, interacting with suitable functional groups on the adsorbent surface.

The long, 18-carbon alkyl chain (octadecyl group) of the molecule contributes significantly to adsorption through van der Waals forces. These non-polar interactions, also known as hydrophobic interactions in aqueous environments, drive the association of the alkyl chains with non-polar surfaces or with each other. This can lead to the formation of organized, self-assembled structures on the surface.

Surface Complexation

In some instances, the adsorption of this compound can involve the formation of surface complexes. This is particularly relevant on surfaces of metal oxides or minerals where the amine group can coordinate with metal ions on the surface. This interaction can be considered a form of chemisorption and leads to a more specific and stronger bond compared to simple electrostatic attraction.

Adsorption Isotherms and Kinetics

The relationship between the amount of this compound adsorbed onto a surface and its concentration in the surrounding solution at a constant temperature is described by adsorption isotherms. nih.gov Common models used to describe this equilibrium include the Langmuir, Freundlich, and Dubinin-Radushkevich isotherms. nih.gov The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces with a non-uniform distribution of adsorption energies. researchgate.netnih.gov The Dubinin-Radushkevich isotherm can help distinguish between physical and chemical adsorption mechanisms based on the calculated mean free energy of adsorption. nih.gov For instance, adsorption energies between 8 and 16 kJ/mol are indicative of a chemical ion-exchange process. nih.gov

Adsorption kinetics describe the rate at which adsorption occurs. Pseudo-first-order and pseudo-second-order models are frequently used to analyze the kinetic data. nih.gov The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites, while the pseudo-second-order model implies that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons. nih.gov

Table 1: Adsorption Isotherm Models

| Isotherm Model | Description | Key Parameters |

|---|---|---|

| Langmuir | Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. researchgate.netnih.gov | q_max (maximum adsorption capacity), b (Langmuir constant related to the energy of adsorption) |

| Freundlich | Empirically describes multilayer adsorption on a heterogeneous surface. researchgate.net | K_F (Freundlich constant related to adsorption capacity), n (heterogeneity factor) |

| Dubinin-Radushkevich | Used to determine the nature of adsorption (physical or chemical) based on the mean free energy of adsorption. nih.gov | q_s (theoretical saturation capacity), β (constant related to mean free energy), E (mean free energy of adsorption) |

Table 2: Adsorption Kinetic Models

| Kinetic Model | Rate-Limiting Step | Equation (Linear Form) |

|---|---|---|

| Pseudo-first-order | Physisorption, where the rate is proportional to the number of unoccupied sites. nih.gov | log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t |

| Pseudo-second-order | Chemisorption, where the rate is proportional to the square of the number of unoccupied sites. nih.gov | t / q_t = 1 / (k_2 * q_e^2) + (1 / q_e) * t |

Where:

q_e and q_t are the amounts of adsorbate adsorbed at equilibrium and at time t, respectively.

k_1 is the rate constant of pseudo-first-order adsorption.

k_2 is the rate constant of pseudo-second-order adsorption.

Film Formation and Structural Characterization of Adsorbed Layers

The adsorption of this compound can lead to the formation of thin films on surfaces. The structure of these adsorbed layers is critical to their function. Techniques such as Langmuir-Blodgett (LB) deposition can be used to create well-ordered mono- and multilayers of octadecylamine. nih.gov

Spectroscopic methods are employed to characterize the structure of these films. For instance, studies on octadecylamine LB films have shown that the molecules can adopt specific orientations, such as an edge-on arrangement. nih.gov The packing of the alkyl chains can result in interdigitated structures within bilayers. nih.gov The adsorption of other molecules onto these pre-formed films can induce structural changes, such as a decrease in the layer-to-layer distance, indicating the formation of a new layer structure. nih.gov

Flocculation and Coagulation Processes

This compound is an effective cationic flocculant used to destabilize colloidal suspensions and promote the aggregation of small particles into larger flocs that can be easily separated. psu.edu Coagulation involves the destabilization of colloids, while flocculation is the process of bringing these destabilized particles together to form larger agglomerates. psu.edu

Mechanisms of Flocculation (Bridging, Charge Neutralization, Sweep Flocculation)

The primary mechanisms by which this compound induces flocculation are charge neutralization and bridging.

Charge Neutralization: As a cationic surfactant, this compound adsorbs onto negatively charged particles, neutralizing their surface charge. psu.edumdpi.com This reduction in electrostatic repulsion allows particles to approach each other closely enough for short-range attractive forces, like van der Waals forces, to become dominant, leading to aggregation. psu.edu Optimum flocculation often occurs near the point of zero net charge (isoelectric point). psu.edu Overdosing with the cationic flocculant can lead to charge reversal and restabilization of the suspension due to the renewed electrostatic repulsion between now positively charged particles. researchgate.net

Bridging: The long alkyl chain of this compound can extend from the surface of one particle and adsorb onto the surface of another, forming a physical bridge between them. researchgate.netresearchgate.net This mechanism is particularly effective for high molecular weight polymers, but the long chain of octadecylamine can also contribute to this effect. This bridging action pulls the particles together into a floc. Effective bridging requires that there are sufficient unoccupied surface sites on adjacent particles for the extended chains to attach to.

Sweep Flocculation: While more commonly associated with inorganic coagulants like aluminum or iron salts that form voluminous hydroxide (B78521) precipitates, a similar concept can apply in certain contexts with surfactants. tudelft.nlresearchgate.netresearchgate.net If the concentration of this compound is high enough to form aggregates or micelles in the solution, these can enmesh and sweep colloidal particles out of the suspension as they settle. researchgate.net

Table 3: Flocculation Mechanisms

| Mechanism | Description | Key Factor |

|---|---|---|

| Charge Neutralization | Reduction of surface charge on colloidal particles by adsorption of oppositely charged species, leading to reduced electrostatic repulsion. psu.edumdpi.com | Surface charge of particles and flocculant. |

| Bridging | Adsorption of a single polymer or long-chain molecule onto multiple particles, physically linking them together. researchgate.netresearchgate.net | Molecular weight/chain length of the flocculant. |

| Sweep Flocculation | Entrapment of colloidal particles within a precipitate of the coagulant. tudelft.nlresearchgate.netresearchgate.net | Coagulant concentration and solubility. |

Role in Mineral Flotation Processes

This compound, also known as octadecylamine hydrochloride (ODA), serves as a critical cationic collector in the froth flotation of various minerals. rsc.orgrsc.orgresearchgate.net Its primary function is to selectively adsorb onto the surface of specific mineral particles, rendering them hydrophobic (water-repellent). This hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation pulp, forming a froth that can be separated from the unwanted gangue minerals which remain in the slurry. arkema.com

The effectiveness of this compound as a collector is rooted in its molecular structure: a long, non-polar hydrocarbon tail (C18) and a polar, positively charged amine hydrochloride head group. The cationic head group is attracted to and adsorbs onto mineral surfaces that are negatively charged in the aqueous pulp. arkema.com911metallurgist.com This adsorption is often driven by electrostatic interaction. ut.ac.ir Once adsorbed, the non-polar hydrocarbon tails are oriented outwards, creating the necessary hydrophobic surface for bubble attachment.

Research has demonstrated the efficacy of this compound in the flotation of several key industrial minerals:

Potash Ores (Sylvite): ODA is a vital collector for the separation of sylvite (KCl) from halite (NaCl) in potash ore processing. rsc.orgrsc.orgnih.gov The flotation kinetics and selectivity are highly dependent on the ODA dosage. Studies have shown that increasing the collector dosage can significantly enhance the flotation rate of both sylvite and halite, but the rate for halite increases more rapidly, which can negatively impact the concentrate grade. rsc.orgresearchgate.net Therefore, optimized strategies, such as starvation feeding of the collector, have been developed to improve the separation efficiency and reduce reagent consumption. rsc.orgrsc.orgresearchgate.net

Zinc Ores (Smithsonite, Hemimorphite): In the flotation of zinc silicate (B1173343) ores like hemimorphite, this compound (often referred to as stearyl amine) is used as a cationic collector. ut.ac.ir The process efficiency is sensitive to pH, with optimal performance often observed in alkaline conditions (pH above 10), where the free amine concentration is higher. ut.ac.ir The effectiveness of the collector can be enhanced by pre-treating the ore with a sulfidizing agent like sodium sulfide (B99878). This treatment is believed to render the mineral surface more negative, thereby promoting the electrostatic attraction of the cationic amine collector and significantly improving recovery. ut.ac.irnih.gov

Silica (B1680970) and Silicates: As a cationic collector, ODA is effective in the flotation of quartz (silica). 911metallurgist.com This is particularly useful in reverse flotation processes, where the objective is to float the silica gangue away from the valuable mineral. For instance, it is used to remove silica from iron ore and phosphogypsum. mdpi.comnih.gov The adsorption of the amine onto the negatively charged silica surface is the primary mechanism for its collection. mdpi.com

The table below summarizes key research findings on the application of this compound in mineral flotation.

| Mineral(s) | Ore Type | Role of 1-Octadecanamine, HCl (ODA) | Key Findings & Mechanisms |

| Sylvite (KCl), Halite (NaCl) | Potash Ore | Cationic Collector | ODA dosage is critical; starvation feeding improves selectivity by managing flotation rates of sylvite vs. halite. rsc.orgrsc.orgresearchgate.net |

| Hemimorphite | Zinc Silicate Ore | Cationic Collector | Performance is enhanced at pH > 10. Synergistic effects are observed when used with co-collectors like Armac T. ut.ac.ir |

| Smithsonite | Zinc Oxide Ore | Cationic Collector | Pre-sulfidization of the mineral surface significantly improves ODA adsorption and flotation recovery from ~38% to ~82%. nih.gov |

| Silica (Quartz) | Iron Ore, Phosphogypsum | Cationic Collector | Used in reverse flotation to remove silica gangue. Adsorbs onto negatively charged silica surfaces. 911metallurgist.commdpi.comnih.gov |

Application in Industrial Wastewater Treatment (e.g., dye removal, solid agglomeration)

The application of this compound specifically for the treatment of industrial wastewater through dye removal or solid agglomeration is not extensively detailed in dedicated research studies found in the search results. Coagulation-flocculation is a widely used technique for treating dye-laden wastewater, often employing chemicals like ferric chloride, magnesium chloride, or alum to neutralize charges and agglomerate particles for separation. researchgate.netnih.govnih.govnih.gov Adsorption onto various low-cost materials is another common method for dye removal. mdpi.com

While direct studies on wastewater treatment are limited, the broader class of octadecylamine compounds and their derivatives are noted for their use as cationic surfactants, dyeing auxiliaries, and in the synthesis of ion exchange resins for water treatment. For example, derivatives like octadecyl dimethyl benzyl (B1604629) ammonium chloride function as dye-leveling agents in the textile industry, helping to ensure uniform dye application on fabrics such as acrylics. This role as a "dyeing auxiliary" is part of the manufacturing process rather than a post-process wastewater treatment step. Due to the lack of specific research data on the performance and mechanisms of this compound in industrial wastewater treatment for dye removal and solid agglomeration, a detailed analysis and data table for this application cannot be provided.

Corrosion Inhibition Research Utilizing 1 Octadecanamine, Hydrochloride

Inhibition Mechanisms on Metal Surfaces

The efficacy of 1-Octadecanamine, hydrochloride as a corrosion inhibitor is rooted in its ability to interact with metal surfaces and form a protective barrier against corrosive agents. This protective action is achieved through a combination of mechanisms, including the formation of a hydrophobic film, adsorption onto the metal surface, and the establishment of a barrier that controls the diffusion of corrosive species.

Formation of Protective Hydrophobic Films

A primary mechanism by which this compound inhibits corrosion is through the formation of a thin, protective hydrophobic film on the metal surface researchgate.netkoreascience.kr. The 1-octadecanamine molecule consists of a long C18 hydrocarbon tail, which is hydrophobic (water-repelling), and a polar amine head group (-NH2), which is hydrophilic (water-attracting). In aqueous environments, these molecules can self-assemble on the metal surface.

The polar amine group adsorbs onto the metal, while the long hydrophobic tails orient themselves away from the surface, creating a densely packed layer koreascience.kr. This organic film acts as a physical barrier, effectively isolating the metal from the corrosive aqueous environment researchgate.net. The non-wettable nature of this film prevents water and dissolved corrosive species, such as chlorides and oxygen, from reaching the metal surface and participating in corrosion reactions researchgate.netkoreascience.kr. The formation of these self-assembled molecular layers is a key feature of long-chain amine inhibitors nih.gov.

Adsorption-Based Inhibition (Physical and Chemical Adsorption)

The initial and crucial step in the corrosion inhibition process by this compound is its adsorption onto the metal surface. This adsorption can occur through two primary modes: physical adsorption (physisorption) and chemical adsorption (chemisorption) derpharmachemica.com.

In the context of this compound, both mechanisms are often at play, and the dominant mode can depend on factors such as the nature of the metal, the corrosive environment, and the temperature.

In acidic solutions, such as hydrochloric acid (HCl), 1-octadecanamine exists in its protonated form (R-NH3+). The metal surface in acidic media is typically negatively charged due to the adsorption of anions (e.g., Cl-) from the acid. This creates an electrostatic attraction between the positively charged protonated amine molecules and the negatively charged metal surface, leading to physical adsorption derpharmachemica.comresearchgate.net. This process involves the formation of an electrical double layer, where the inhibitor molecules are held on the surface by van der Waals forces and electrostatic interactions derpharmachemica.com.

Chemical adsorption, or chemisorption, involves the formation of a more direct and stronger bond between the inhibitor molecule and the metal surface. In the case of 1-octadecanamine, the nitrogen atom of the amine group possesses a lone pair of electrons. This lone pair can be shared with the vacant d-orbitals of the metal atoms (e.g., iron in steel), forming a coordinate covalent bond (N-Fe) derpharmachemica.comresearchgate.netmdpi.com. This type of interaction is more stable than physisorption and often leads to higher inhibition efficiency. The ability of the amine group to act as a Lewis base (electron donor) and the metal surface to act as a Lewis acid (electron acceptor) is fundamental to this process derpharmachemica.comtsijournals.com. Evidence from X-ray Photoelectron Spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) analyses of similar systems supports the interaction of the amine group with the metal surface mdpi.com.

Barrier Film Formation and Diffusion Control

The adsorbed layer of this compound acts as a physical barrier that hinders the diffusion of corrosive species to and from the metal surface researchgate.net. This barrier film can significantly slow down both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process derpharmachemica.com.

Research has shown that the presence of an octadecylamine (B50001) film can effectively reduce the diffusion rates of aggressive ions like chloride, as well as water and oxygen molecules, to the metal surface. This diffusion control is a critical aspect of its inhibitory action, particularly in environments where these species are the primary drivers of corrosion researchgate.net. The effectiveness of this barrier is influenced by the packing density and thickness of the adsorbed film, which in turn can be affected by the concentration of the inhibitor and environmental conditions koreascience.kr.

Performance Evaluation in Diverse Environments

The effectiveness of this compound as a corrosion inhibitor has been evaluated in a variety of corrosive environments, with its performance being dependent on factors such as pH, temperature, and the presence of specific corrosive agents.

In acidic environments, such as 1.0 M hydrochloric acid, octadecylamine has demonstrated significant corrosion inhibition for mild steel. Studies have shown that the inhibition efficiency increases with the concentration of the inhibitor. For instance, at a concentration of 1000 ppm, high inhibition efficiencies have been recorded. However, the performance tends to decrease with increasing temperature, which is a common characteristic of inhibitors that rely on physical adsorption derpharmachemica.com.

In environments containing hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), which are common in the oil and gas industry, octadecylamine has also been investigated. In H₂S and CO₂ saturated brine solutions, octadecylamine has shown inhibitory effects on carbon steel, although its performance can be influenced by the presence of other compounds. Synergistic effects have been observed when used in combination with other inhibitors, leading to enhanced protection researchgate.net.

In alkaline solutions, octadecylamine has been studied for the protection of carbon steel, particularly in the context of boiler systems and nuclear power plant secondary circuits koreascience.krresearchgate.net. It can form a protective film in these conditions, and its performance is influenced by pH and temperature. Research on Incoloy 800 in simulated secondary water chemistry of pressurized heavy water reactors showed that octadecylamine was a promising inhibitor, with better performance observed in the liquid phase compared to the steam phase at high temperatures researchgate.net.

The following tables present a summary of research findings on the performance of octadecylamine as a corrosion inhibitor in different environments.

Table 1: Corrosion Inhibition of Mild Steel by Octadecylamine in 1.0 M HCl

| Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) |

| 200 | 25 | 75.8 |

| 400 | 25 | 81.2 |

| 600 | 25 | 85.1 |

| 800 | 25 | 88.3 |

| 1000 | 25 | 91.5 |

| 1000 | 35 | 88.9 |

| 1000 | 45 | 85.7 |

| Data sourced from a study on mild steel in 1.0 M HCl. derpharmachemica.com |

Table 2: Performance of Octadecylamine (OCT) in H₂S and CO₂ Saturated Brine Solution

| Inhibitor System | Concentration (mg L⁻¹) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| Blank | 0 | 1.25 | - |

| OCT | 30 | 0.58 | 53.6 |

| OCT + TTAB | 10 + 20 | 0.15 | 88.0 |

| Data from a study on carbon steel in H₂S/CO₂ brine. TTAB is Tetradecyl Trimethyl Ammonium (B1175870) Bromide. researchgate.net |

Table 3: Film Thickness of Octadecylamine on Carbon Steel in Alkaline Solution

| Concentration (mg/L) | Temperature (°C) | Film Thickness (nm) |

| 1 | 40 | 17 |

| 5 | 40 | 18 |

| 10 | 40 | 23 |

| 20 | 40 | 32 |

| 50 | 40 | 44 |